molecular formula C18H22N4O4S B2448045 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 2309189-28-2

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2448045
CAS No.: 2309189-28-2
M. Wt: 390.46
InChI Key: SROODUYWNZLBTE-UHFFFAOYSA-N
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Description

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide is a complex organic molecule known for its multifaceted applications in scientific research This compound belongs to a class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide typically involves several steps, including:

  • Formation of the 6-Methylpyrimidin-4-yl Intermediate: : This can be achieved through a cyclization reaction of appropriate precursors under controlled temperature and pH conditions.

  • Coupling with Piperidine: : The intermediate is then reacted with piperidine in the presence of a base to form the piperidine-1-carbonyl moiety.

  • Attachment of Benzenesulfonamide Group: : The final step involves the reaction of the piperidine derivative with a benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods may include batch or continuous synthesis processes, employing catalysts to enhance reaction rates and yields. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is critical to ensure high purity and efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group of the pyrimidine ring.

  • Reduction: : Reduction reactions can target the carbonyl group of the piperidine moiety.

  • Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the sulfonamide and pyrimidine rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride

  • Bases: : Sodium hydroxide, potassium carbonate

Major Products Formed

  • Oxidation products: : Carboxylic acid derivatives of the pyrimidine ring

  • Reduction products: : Alcohol derivatives of the piperidine moiety

  • Substitution products: : Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide has a wide range of applications in scientific research, including but not limited to:

  • Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: : Acts as an inhibitor or activator in enzymatic studies.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.

  • Industry: : Utilized in the development of new materials with specific functional properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity through inhibition or activation. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-((6-Methylpyridin-3-yl)oxy)methyl)piperidin-1-yl)sulfonamide

  • N-(4-(6-Methylpyridin-3-yl)piperidin-4-yl)methylbenzenesulfonamide

  • 4-((4-(6-Methylpyridin-2-yl)oxy)methyl)piperidin-1-yl)benzamide

Uniqueness

4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)benzenesulfonamide stands out due to the specific positioning of its functional groups, which may confer unique binding properties and reactivity compared to its analogues. This uniqueness makes it a valuable tool in research settings where precise molecular interactions are critical.

By understanding this compound's synthesis, reactivity, and applications, researchers can leverage its unique properties for various scientific advancements

Properties

IUPAC Name

4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-13-10-17(21-12-20-13)26-11-14-6-8-22(9-7-14)18(23)15-2-4-16(5-3-15)27(19,24)25/h2-5,10,12,14H,6-9,11H2,1H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROODUYWNZLBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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